4-{[1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidyl]carbonyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidyl]carbonyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidyl]carbonyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide involves multiple steps, starting with the preparation of the core pyrimidine structure. The key steps include:
Formation of 4,6-dimethyl-2-pyrimidinylamine: This is achieved through the reaction of acetylacetone with guanidine, followed by cyclization.
Attachment of the piperidine ring: The pyrimidine derivative is then reacted with a piperidine derivative under specific conditions to form the piperidyl-pyrimidine intermediate.
Formation of the pyrazine ring: The intermediate is further reacted with a pyrazine derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidyl]carbonyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine and pyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-{[1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidyl]carbonyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidyl]carbonyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-mercaptopyrimidine: Shares the pyrimidine core but lacks the piperidine and pyrazine rings.
4-((4,6-Dimethyl-2-pyrimidinyl)amino)phenol: Contains the pyrimidine ring but differs in the attached functional groups.
Uniqueness
4-{[1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidyl]carbonyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C18H30N6O3S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
4-[1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carbonyl]-N,N-dimethylpiperazine-1-sulfonamide |
InChI |
InChI=1S/C18H30N6O3S/c1-14-12-15(2)20-18(19-14)23-7-5-6-16(13-23)17(25)22-8-10-24(11-9-22)28(26,27)21(3)4/h12,16H,5-11,13H2,1-4H3 |
InChI Key |
UQZFEAKNXZFMSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)N3CCN(CC3)S(=O)(=O)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.